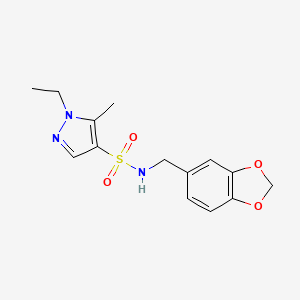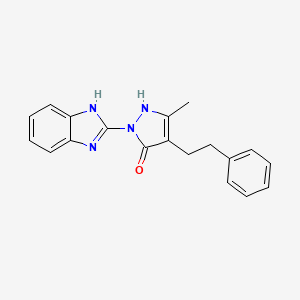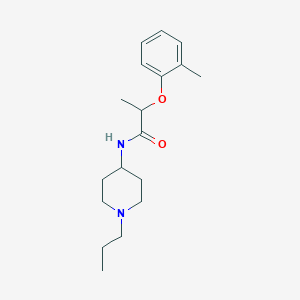
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, also known as BDP-9066, is a chemical compound that has gained attention in the scientific community for its potential use in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves the inhibition of various enzymes and signaling pathways. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of cyclin-dependent kinases, which are involved in cell cycle progression. In diabetes, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide activates the AMP-activated protein kinase pathway, which regulates glucose and lipid metabolism. In Alzheimer's disease, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide inhibits the activity of beta-secretase, which is involved in the production of amyloid-beta.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide induces cell cycle arrest and apoptosis, which leads to the inhibition of cell growth. In diabetes, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide improves glucose tolerance and reduces insulin resistance, which leads to improved glucose and lipid metabolism. In Alzheimer's disease, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide reduces amyloid-beta accumulation and improves cognitive function, which leads to improved memory and learning.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its ability to inhibit various enzymes and signaling pathways, which allows for the study of specific biological processes. However, one limitation of using N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in lab experiments is its potential toxicity, which can affect the validity of experimental results.
Orientations Futures
There are several future directions for the study of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide. One direction is the development of more efficient synthesis methods for N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, which can improve its availability for research. Another direction is the study of the potential side effects of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide, which can inform its safe use in clinical applications. Finally, the study of the potential use of N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide in combination with other drugs or therapies can provide new insights into its therapeutic potential.
Applications De Recherche Scientifique
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been studied for its potential use in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to improve glucose tolerance and reduce insulin resistance. In Alzheimer's disease research, N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has been shown to reduce amyloid-beta accumulation and improve cognitive function.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-3-17-10(2)14(8-15-17)22(18,19)16-7-11-4-5-12-13(6-11)21-9-20-12/h4-6,8,16H,3,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFKHZAYTUMGUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)S(=O)(=O)NCC2=CC3=C(C=C2)OCO3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(dimethylamino)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4739748.png)

![{2-[(4-methylbenzyl)oxy]benzyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4739757.png)
![ethyl 4,5-dimethyl-2-[({[4-methyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4739764.png)
![2-(4-chlorophenyl)-4-phenyl-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4739768.png)
![N-(2,5-dimethoxyphenyl)-2-[(5-ethyl-2-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B4739779.png)
![N-[2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-2-[3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl]acetamide](/img/structure/B4739783.png)
![3-(4-methoxyphenyl)-2-[(2-methyl-2-propen-1-yl)thio]-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B4739787.png)

![methyl [5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B4739813.png)

![7-methyl-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4739830.png)
![3-[2-(3,5-dihydroxybenzoyl)carbonohydrazonoyl]phenyl 2-chlorobenzoate](/img/structure/B4739834.png)
